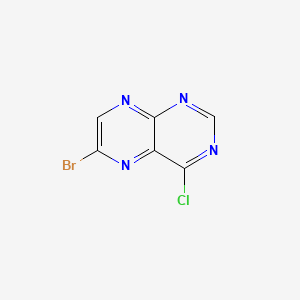

6-Bromo-4-chloropteridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-4-chloropteridine is a chemical compound with the molecular formula C6H2BrClN4 . It is a solid substance .

Synthesis Analysis

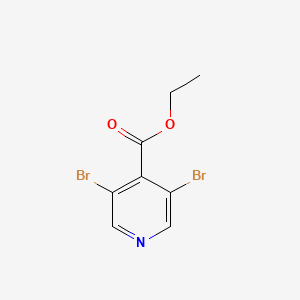

A practical, robust, and scalable synthesis of 6-bromo-4-chlorothieno [2,3-d]pyrimidine, which is structurally similar to this compound, has been developed. The method involves four synthetic steps: Gewald reaction, pyrimidone formation, bromination, and chlorination .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H2BrClN4 . The InChI code for this compound is 1S/C6H2BrClN4/c7-3-1-9-6-4 (12-3)5 (8)10-2-11-6/h1-2H .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 245.47 . The compound should be stored in an inert atmosphere, under -20°C .Scientific Research Applications

Corrosion Inhibition and Material Science

One noteworthy application of derivatives similar to 6-Bromo-4-chloropteridine is in the field of corrosion inhibition. Research by Saady et al. (2021) explored the inhibitory performance of imidazo[4,5-b]pyridine derivatives on mild steel corrosion in acidic conditions. These compounds, including analogs of this compound, demonstrated high inhibition efficiency, suggesting their potential as corrosion inhibitors for steel protection in industrial applications. The study incorporated various analytical techniques, including electrochemical assays and surface analysis, to confirm the protective effect of these derivatives on metal surfaces (Saady et al., 2021).

Electrocatalysis and Chemical Synthesis

In the realm of electrocatalysis, derivatives of this compound have been investigated for their potential in facilitating electrosynthetic processes. For instance, research into the electrosynthesis of 6-aminonicotinic acid by electrochemical reduction of bromo and chloropyridine derivatives highlighted the role of these compounds in promoting efficient reaction pathways. Such studies point to the utility of this compound derivatives in synthesizing complex organic molecules under mild conditions, contributing to advancements in chemical manufacturing and material science (Gennaro et al., 2004).

Safety and Hazards

properties

IUPAC Name |

6-bromo-4-chloropteridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN4/c7-3-1-9-6-4(12-3)5(8)10-2-11-6/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMBPEKEOILBFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=N1)N=CN=C2Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857318 |

Source

|

| Record name | 6-Bromo-4-chloropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260787-67-4 |

Source

|

| Record name | 6-Bromo-4-chloropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2,3,3,4,4,5,5-Heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B593869.png)

![6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI)](/img/no-structure.png)

![4-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]-6-methoxyquinoline](/img/structure/B593876.png)

![3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B593888.png)

![1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one](/img/structure/B593889.png)